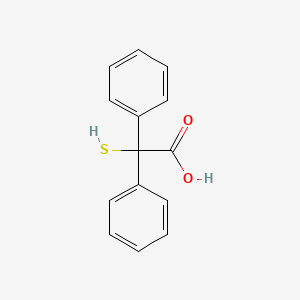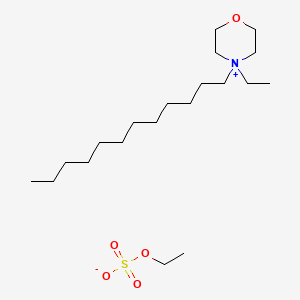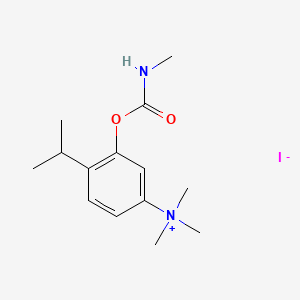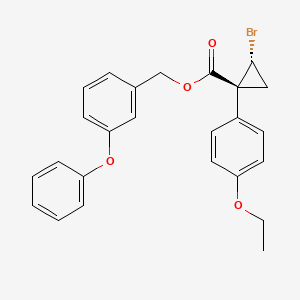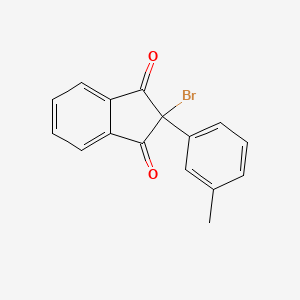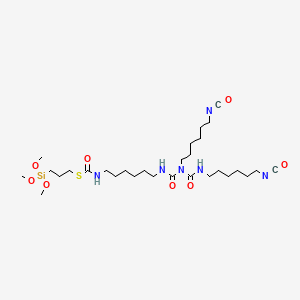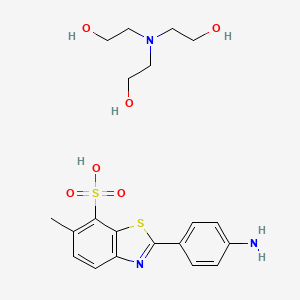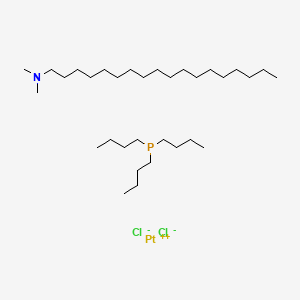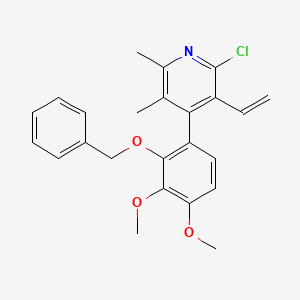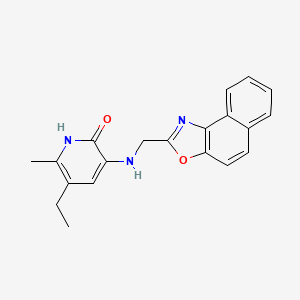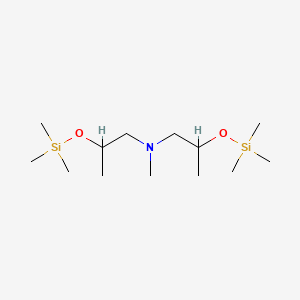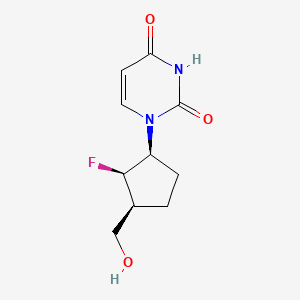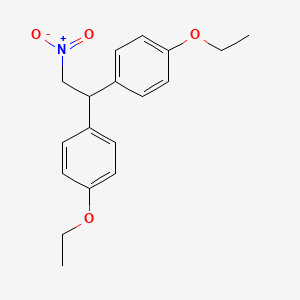
Benzene, 1,1'-(2-nitroethylidene)bis(4-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with nitroethylidene and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) typically involves the reaction of benzene derivatives with nitroalkenes under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to enhance the electrophilic substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce halogenated benzene compounds.
Applications De Recherche Scientifique
Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems, including their potential effects on cellular processes.
Medicine: Research into the pharmacological properties of nitro compounds may explore their potential as therapeutic agents.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with different substituents, leading to different chemical properties and reactivity.
Benzene, 1,1’-(2-nitro-1-propenylidene)bis[4-ethoxy-]: This compound is closely related but has a propenylidene group instead of an ethylidene group, which can influence its reactivity and applications.
Uniqueness
Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Propriétés
Numéro CAS |
77669-63-7 |
|---|---|
Formule moléculaire |
C18H21NO4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2-nitroethyl]benzene |
InChI |
InChI=1S/C18H21NO4/c1-3-22-16-9-5-14(6-10-16)18(13-19(20)21)15-7-11-17(12-8-15)23-4-2/h5-12,18H,3-4,13H2,1-2H3 |
Clé InChI |
GJTGBELZYSGOBM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


